molecular formula C9H12O B147315 2-(4-Methylphenyl)ethanol CAS No. 699-02-5

2-(4-Methylphenyl)ethanol

Cat. No.: B147315
CAS No.: 699-02-5
M. Wt: 136.19 g/mol
InChI Key: DAVFJRVIVZOKKS-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)ethanol, also known as 4-Methylphenethyl alcohol or 2-(p-Tolyl)ethanol, is an organic compound with the molecular formula C9H12O. It is a colorless to light yellow liquid with a floral, balsamic odor. This compound is used in various applications due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

    Reduction of 4’-Methylacetophenone: One common method involves the reduction of 4’-Methylacetophenone using sodium borohydride in ethanol.

    Esterification: Another method involves mixing nicotinic acid with phosphorus oxychloride in pyridine to create nicotinyl chloride.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Strong acids like sulfuric acid (H2SO4) or bases like sodium hydroxide (NaOH) are used.

Major Products Formed:

    Oxidation: 4-Methylbenzaldehyde or 4-Methylacetophenone.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-Methylphenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)ethanol exerts its effects involves its interaction with molecular targets in the liver. It promotes bile secretion and helps transport fat from the liver to the extrahepatic fat pool via the bloodstream. This action is significant in protecting the liver from damage caused by alcohol consumption .

Comparison with Similar Compounds

  • 4-Methylbenzyl alcohol
  • 4-Methylphenol
  • 4-Methylacetophenone

Comparison: 2-(4-Methylphenyl)ethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Unlike 4-Methylbenzyl alcohol, which is primarily used as a solvent, this compound has broader applications in medicine and industry .

Properties

IUPAC Name

2-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVFJRVIVZOKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061020
Record name Benzeneethanol, 4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-02-5
Record name 4-Methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-02-5
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Record name 4-Methylphenethyl alcohol
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Record name 2-(4-Methylphenyl)ethanol
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Record name 2-(4-Methylphenyl)ethanol
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Record name Benzeneethanol, 4-methyl-
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Record name Benzeneethanol, 4-methyl-
Source EPA DSSTox
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Record name 2-p-tolylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.751
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Record name 4-METHYLPHENETHYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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